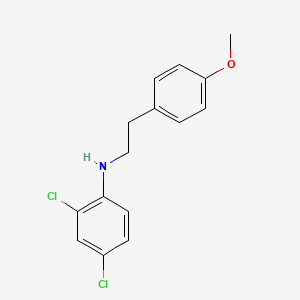

2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Description

BenchChem offers high-quality 2,4-Dichloro-N-(4-methoxyphenethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-N-(4-methoxyphenethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO/c1-19-13-5-2-11(3-6-13)8-9-18-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUKSLQVRMVRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beyond the SDS: Technical Safety & Handling Guide for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Executive Summary & Compound Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating structure-activity relationship (SAR) analysis with rigorous industrial hygiene protocols.

2,4-Dichloro-N-(4-methoxyphenethyl)aniline is a substituted aniline derivative. In the absence of extensive specific toxicological data for this exact conjugate, safety protocols must be derived from its primary pharmacophore: the 2,4-dichloroaniline core. This moiety is a known hematotoxin and potential carcinogen. Researchers must treat this compound as a Potent Unknown , assuming the toxicity profile of its most hazardous metabolite until proven otherwise.

Physicochemical Profile

| Property | Value / Description | Practical Implication |

| Chemical Structure | Substituted Aniline | Lipophilic; skin permeable. |

| Molecular Formula | Moderate molecular weight (~296.19 g/mol ). | |

| Physical State | Solid (Crystalline/Powder) | Dust inhalation risk; electrostatic buildup possible. |

| Solubility | Low in water; High in DMSO, DCM | Bioaccumulative potential in lipid tissues. |

| Key Moiety | 2,4-Dichloroaniline | Primary Driver of Toxicity (Methemoglobinemia). |

| CAS (Parent) | 554-00-7 (2,4-Dichloroaniline) | Use parent CAS for regulatory hazard mapping if specific CAS is unavailable. |

Hazard Identification & Mechanistic Toxicology

The primary danger of this compound lies in its metabolic activation. Unlike simple irritants, substituted anilines act systemically.

The Methemoglobinemia Pathway

The lipophilic nature of the N-(4-methoxyphenethyl) tail facilitates rapid absorption through the skin and blood-brain barrier. Once systemic, the 2,4-dichloroaniline core undergoes hepatic metabolism.

Mechanism:

-

Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the nitrogen.

-

Toxification: The resulting N-hydroxylamine metabolite is a potent oxidizing agent.

-

Hematotoxicity: It oxidizes the ferrous iron (

) in hemoglobin to ferric iron ( -

Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and cellular hypoxia.

Visualization: Metabolic Activation & Toxicity Cascade

Figure 1: The redox cycling mechanism where the active metabolite continuously oxidizes hemoglobin, amplifying toxicity.

Risk Mitigation & Engineering Controls

Standard laboratory PPE is insufficient for prolonged handling of halogenated anilines due to their high skin permeability.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Technical Justification |

| Respiratory | P3 / N100 HEPA Filter | Prevents inhalation of particulates. If heating/subliming, use a supplied-air respirator. |

| Dermal (Hands) | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Laminate Film (Silver Shield®) | Chlorinated aromatics can permeate standard nitrile in <15 mins. Laminate film offers >4h breakthrough time. |

| Ocular | Chemical Goggles + Face Shield | Prevent absorption via mucous membranes and lacrimal ducts. |

| Body | Tyvek® Coveralls (Taped Seams) | Prevent dust settling on street clothes, which causes secondary exposure at home. |

Handling Protocol: The "Closed Loop" System

To ensure safety, this compound should be handled as a Category 3 High-Potency Compound .

-

Weighing: Must occur inside a Powder Containment Balance Enclosure or Glovebox. Static elimination bars should be active to prevent powder scattering.

-

Solubilization: Dissolve in solvent (e.g., DMSO) inside the hood before transporting. Solutions are safer to handle than dusts.

-

Decontamination: All surfaces must be wiped with a surfactant-based cleaner (to lift the lipophilic compound) followed by an alcohol wipe. Do not use bleach immediately, as it may react with amine residues.

Emergency Response & Medical Management

Critical Warning: Pulse oximetry is unreliable in cases of methemoglobinemia (often falsely reading ~85%). Diagnosis relies on "Chocolate Brown" blood color and Co-Oximetry.

First Aid Algorithms

-

Inhalation: Remove to fresh air. Administer 100% Oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol on skin (increases absorption).

-

Ingestion: Do not induce vomiting. Transport to ER immediately.

Antidote Protocol (For Medical Professionals)

If Methemoglobin > 20-30% or patient is symptomatic (dyspnea, mental status change):

-

Primary Antidote: Methylene Blue (1-2 mg/kg IV over 5 minutes).

-

Mechanism: Methylene blue acts as an electron donor to the NADPH-methemoglobin reductase system, reducing

back to

Emergency Decision Workflow

Figure 2: Triage logic for potential aniline exposure. Note the prohibition of alcohol for skin decon.

Ecological & Disposal Considerations

Chlorinated anilines are "pseudo-persistent" and highly toxic to aquatic life (H410).

-

Aquatic Toxicity: High.[1] The chlorine atoms increase stability against microbial degradation.

-

Disposal:

-

Solid Waste: Segregate as "Halogenated Organic Solid - Toxic." Incineration at >1000°C with scrubber (to capture HCl/NOx) is required.

-

Liquid Waste: Do not mix with oxidizers. Segregate into Halogenated Solvent streams.

-

Spill Cleanup: Do not dry sweep. Wet with water/surfactant to suppress dust, then absorb with chemically inert material (Vermiculite).

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloroaniline (Parent Compound Reference).[2] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11123: 2,4-Dichloroaniline.[2] Retrieved from

-

Santa Cruz Biotechnology. (2024). 2,4-Dichloro-N-(4-methoxyphenethyl)aniline Product Listing. Retrieved from

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Chloroanilines. Centers for Disease Control and Prevention.[3]

Disclaimer: This guide is for research purposes only. It assumes the toxicity profile of the parent pharmacophore in the absence of specific data. Always consult your institution's Environmental Health & Safety (EHS) officer before handling.

Sources

metabolic stability predictions for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

An In-Depth Technical Guide to the Metabolic Stability of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the adage "a drug must get to its target and stay there long enough to act" is a fundamental truth. The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized by the body's enzymatic machinery, primarily the Cytochrome P450 (CYP450) superfamily of enzymes in the liver, will likely exhibit low exposure and poor efficacy.[3] Conversely, an overly stable compound may accumulate, leading to toxicity. Therefore, the early and accurate assessment of metabolic stability is an indispensable component of the drug discovery process, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[4][5]

This guide provides a comprehensive technical framework for predicting and evaluating the metabolic stability of a specific molecule: 2,4-Dichloro-N-(4-methoxyphenethyl)aniline (MW: 296.2, Formula: C15H15Cl2NO).[6] As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each step. We will explore an integrated strategy, beginning with in silico predictions of metabolic liabilities, followed by detailed methodologies for in vitro assessment using gold-standard techniques, and concluding with robust bioanalytical and data interpretation workflows. This self-validating system is designed to provide researchers, scientists, and drug development professionals with a reliable and scientifically grounded approach to characterizing this, and structurally related, compounds.

Part 1: Predictive Analysis of Metabolic Liabilities

Before embarking on resource-intensive in vitro experiments, a thorough analysis of the molecule's structure can reveal potential "hotspots" for metabolic transformation. This predictive step is crucial for anticipating which metabolic pathways will dominate and for designing more efficient experiments. Computational models and knowledge of established biotransformation reactions for analogous structures form the basis of this analysis.[7][8][9]

The structure of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline presents several key features prone to metabolic modification:

-

N-phenethyl Moiety: The bond between the aniline nitrogen and the ethyl linker is a prime target for oxidative N-dealkylation, a very common metabolic reaction for secondary and tertiary amines.[10][11] This process, mediated by CYP450 enzymes, involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.[11] This would yield 2,4-dichloroaniline and 4-methoxyphenylacetaldehyde.

-

Dichlorinated Aniline Ring: Aromatic rings are susceptible to CYP-mediated hydroxylation. The electron-withdrawing nature of the two chlorine atoms makes the ring electron-deficient, but hydroxylation is still a probable pathway. The CYP1 and CYP2 families are known to metabolize halogenated aromatic compounds.[12]

-

Methoxy Phenyl Ring: This electron-rich aromatic ring is a likely site for hydroxylation. Furthermore, the methoxy group itself is a classic substrate for O-demethylation, another common CYP450-catalyzed reaction, which would yield a phenolic metabolite.

-

Aniline Nitrogen: The nitrogen atom can undergo N-oxidation to form an N-oxide metabolite.[11][13]

-

Chloro-Substituents: While dehalogenation can occur, it is generally less favorable for chloro- and bromo-substituted aromatics compared to fluoro-substituted ones.[14] Therefore, it is considered a minor potential pathway.

These predictions can be formalized using computational tools that calculate composite site lability (CSL), helping to rank the likelihood of metabolism at different atoms within the molecule.[15]

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Part 3: High-Fidelity Bioanalytical Quantification

Accurate quantification of the remaining parent compound is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task due to its exceptional sensitivity and specificity, allowing for the precise measurement of the analyte even in complex biological matrices. [[“]]

Protocol 2: LC-MS/MS Method for Quantification

A. Sample Preparation

-

The protein precipitation method described in the HLM protocol is the standard procedure. The internal standard included in the quenching solution is critical for correcting variations in sample processing and instrument response.

B. Chromatographic and Mass Spectrometric Conditions

-

The following table outlines a robust starting point for method development. The exact parameters must be optimized for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately lipophilic compounds like the target analyte. [17] |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for better ionization in the MS source. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS applications. |

| Gradient | Start at 10% B, ramp to 95% B, hold, then re-equilibrate | A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and the column is cleaned of late-eluting components. [18] |

| Injection Volume | 5 µL | A small volume is sufficient given the high sensitivity of modern mass spectrometers. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The aniline nitrogen is basic and will readily accept a proton, making ESI+ the logical choice. [17] |

| MS Analysis | Multiple Reaction Monitoring (MRM) | MRM provides superior specificity and sensitivity by monitoring a specific precursor ion → product ion transition for both the analyte and the internal standard. |

| Precursor Ion | [M+H]⁺ = 296.2 | Determined by initial full scan or infusion experiments. The chlorine isotopes will produce a characteristic pattern (M, M+2, M+4). |

| Product Ion(s) | To be determined | Requires optimization via infusion of a pure standard and collision-induced dissociation (CID) to find stable, intense fragment ions. |

Part 4: Data Analysis and Interpretation of Stability Parameters

The raw data from the LC-MS/MS (peak areas of the analyte relative to the internal standard) are used to calculate key metabolic stability parameters.

A. Calculation Steps

-

Determine Percent Remaining: Calculate the ratio of the analyte/internal standard peak area at each time point relative to the 0-minute time point.

-

% Remaining = (Peak Area Ratio_t=x / Peak Area Ratio_t=0) * 100

-

-

Calculate Elimination Rate (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression line of this plot is the negative elimination rate constant (-k).

-

Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

-

t½ (min) = 0.693 / k [15]4. Calculate In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize the drug. [1] * CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein) [5] B. Data Presentation and Interpretation

-

The results should be summarized in a clear table. This allows for easy comparison with control compounds and classification of the test compound's stability.

| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| Test Compound | Calculated Value | Calculated Value | Assigned based on data |

| Testosterone (High CL) | < 10 | > 80 | Low Stability |

| Verapamil (Int. CL) | 15 - 40 | 20 - 75 | Moderate Stability |

| Negative Control | > 60 | < 10 | High Stability |

Conclusion

This guide outlines a robust, integrated strategy for the comprehensive evaluation of the metabolic stability of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline. By synergizing predictive in silico analysis with rigorous in vitro experimental protocols and high-fidelity LC-MS/MS quantification, researchers can generate reliable and actionable data. This approach, grounded in established scientific principles and methodologies, ensures that decisions regarding a compound's progression in the drug discovery pipeline are based on a solid understanding of its metabolic fate. The protocols and frameworks described herein provide the necessary tools to confidently characterize the pharmacokinetic liabilities of this and other novel chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

-

Boeren, S., Vervoort, J., van der Woude, H., van Ommen, B., van Bladeren, P. J., & Rietjens, I. M. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235–1248. [Link]

-

Valentovic, M. A., Lo, H. H., Brown, P. I., & Rankin, G. O. (1995). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 78(3), 207–214. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tierney, D. L. (2020). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 33(1), 289–301. [Link]

-

Nampoothiri, V., Green, J., & Bar-Joseph, Z. (2022). Predicting pathways for old and new metabolites through clustering. arXiv preprint arXiv:2210.09341. [Link]

-

Huckvale, E. D., & Moseley, H. N. B. (2024). Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. Metabolites, 14(9), 510. [Link]

-

Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

-

Abdel-Hamid, S., Kadi, A. A., Al-Suwaidan, I. A., & El-Tahir, K. E. H. (2024). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 12. [Link]

-

Consensus. (n.d.). Analytical methods for detecting phenethylamines in dietary supplements. Consensus. [Link]

-

Al-Hadiya, B., & Youssef, M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(21), 7208. [Link]

-

Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites. Journal of Chemical Information and Modeling, 55(10), 2056–2068. [Link]

-

Sadeghian, K., & Behrouz, S. (2017). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Angewandte Chemie International Edition, 56(43), 13231–13235. [Link]

-

Riggin, R. M., Cole, T. F., & Birts, M. A. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

-

Elbardisy, H. M., Foster, C. W., Cumba, L., et al. (2019). Analytical Determination of Heroin, Fentanyl and Fentalogues Using High-Performance Liquid Chromatography With Diode Array and Amperometric Detection. Analytical Methods, 11(15), 2053-2064. [Link]

-

Torra, J., Alcántara-de la Cruz, R., Rodrigues Alves de Figueiredo, M., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science, 80(12), 6041-6052. [Link]

-

Al-Awad, D., Al-Qirim, T., & Shahwan, M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1083. [Link]

-

Pérez-Areales, F. J., Betari, N., Viñals, X., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(1), 22. [Link]

-

Inui, H., Yamazaki, K., & Fujii-Kuriyama, Y. (2014). Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. International Journal of Molecular Sciences, 15(8), 14135–14149. [Link]

-

Palma-Bautista, C., Torra, J., De Prado, R., & Rojano-Delgado, A. M. (2017). Enhanced 2,4-D Metabolism in Two Resistant Papaver rhoeas Populations from Spain. Frontiers in Plant Science, 8, 1601. [Link]

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. bioivt.com [bioivt.com]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. 2,4-Dichloro-N-(4-methoxyphenethyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. arxiv.org [arxiv.org]

- 8. Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways | NSF Public Access Repository [par.nsf.gov]

- 9. Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]

- 16. consensus.app [consensus.app]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Targets of 2,4-Dichloro-Substituted Aniline Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,4-Dichloroaniline

The 2,4-dichloro-substituted aniline core is a privileged scaffold in medicinal chemistry and agrochemical research, serving as a foundational component for a diverse array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of activities, ranging from herbicidal and antimicrobial to potent modulators of key protein families implicated in human diseases. This guide provides a comprehensive technical overview of the known biological targets of these derivatives, delving into their mechanisms of action and the experimental methodologies employed to identify and validate these interactions. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this chemical class, thereby facilitating the design of novel therapeutic agents and specialized agrochemicals.

Broad Spectrum Biological Activities: A Macroscopic View

The initial indications of the biological promiscuity of 2,4-dichloroaniline derivatives arose from their widespread use and toxicological profiling. Understanding these broader effects provides context for the specific molecular interactions discussed later in this guide.

Herbicidal and Fungicidal Properties

Historically, 2,4-dichloroaniline derivatives have been instrumental in the development of agrochemicals. They are key intermediates in the synthesis of several herbicides and fungicides. For instance, 3,4-dichloroaniline is a building block for widely used herbicides like propanil and diuron. The herbicidal action of many aniline derivatives is attributed to the disruption of essential plant processes. Some dinitroaniline herbicides, for example, act as microtubule inhibitors, targeting tubulin proteins in plants.[1] Other aniline derivatives have been found to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[2] A novel mechanism of herbicide action for an anilide derivative was identified as the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).[3]

The antifungal activity of certain 2,4-dichloroaniline derivatives has also been documented. For example, novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives have shown inhibitory effects against the growth of various fungi. The proposed mechanisms for some antifungal amides include binding to ergosterol on the fungal plasma membrane and inhibiting DNA synthesis.[4]

Toxicological Profile: Hematological and Renal Effects

Exposure to 2,4-dichloroaniline and its derivatives can lead to significant toxicological effects in mammals. The primary and most well-documented effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5][6] This leads to symptoms such as cyanosis, fatigue, and shortness of breath.[5] The hematological toxicity is a critical consideration in the development of any therapeutic agent based on this scaffold.

In addition to hematological effects, some dichloroaniline isomers have been shown to induce nephrotoxicity, with studies indicating proximal tubular necrosis in animal models.[7][8] The toxicological profile underscores the importance of careful structure-activity relationship (SAR) studies to mitigate off-target effects while optimizing therapeutic activity.

Key Molecular Target Classes

The broad biological activities of 2,4-dichloro-substituted aniline derivatives are a consequence of their interactions with a variety of molecular targets. This section will explore the key protein families that have been identified as targets for this chemical class.

Enzymes: A Primary Focus of Inhibition

Enzymes are a major class of proteins targeted by 2,4-dichloroaniline derivatives. The inhibition of these biocatalysts underlies many of the observed physiological effects.

Several studies have highlighted the potential of 2,4-dichloroaniline derivatives as inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. For instance, novel thiazolidine-2,4-dione and rhodanine derivatives containing a 2,4-dichlorophenyl moiety have been synthesized and shown to be potent inhibitors of α-glucosidase.[9] Dicyanoaniline derivatives have also demonstrated dual inhibitory activity against both α-amylase and α-glucosidase.[10]

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | 5.44 ± 0.13 | [9] |

| Dicyanoaniline Derivatives | α-Amylase | 20.33 ± 0.02 - 25.50 ± 0.06 | [10] |

| Dicyanoaniline Derivatives | α-Glucosidase | 21.01 ± 0.12 - 27.75 ± 0.17 | [10] |

| 6-chloro-2-methoxyacridine linked to triazole | α-Glucosidase | 98.0 ± 0.3 | [11] |

Table 1: Inhibitory activity of 2,4-dichloro-substituted aniline derivatives against carbohydrate-metabolizing enzymes.

As mentioned earlier, the herbicidal activity of aniline derivatives is often due to the inhibition of enzymes unique to or essential for plants. These include:

-

Acetohydroxyacid Synthase (AHAS): A target for some aniline thiourea derivatives.[2]

-

Dihydroorotate Dehydrogenase (DHODH): The target of the novel herbicide tetflupyrolimet, an aryl pyrrolidinone anilide.[3]

The specificity of these interactions is a key principle in the design of selective herbicides.

Kinases: Modulators of Cellular Signaling

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-dichloroaniline scaffold has been incorporated into numerous kinase inhibitors.

The 2,4-dichloroaniline moiety can effectively occupy hydrophobic pockets within the ATP-binding site of kinases, making it a valuable pharmacophore. Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that substitutions on the aniline ring can significantly impact potency and selectivity. For example, in a series of TGF-βR1 kinase inhibitors, a 3-chloro-substituted compound showed improved potency.[12] Similarly, a 2,4-dichlorobenzylidene derivative exhibited potent EGFR inhibitory activity.[13]

The development of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][14]diazepin-6-one scaffold also highlights the importance of the aniline substitution pattern for target affinity.[15]

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological targets of small molecules like 2,4-dichloro-substituted aniline derivatives are crucial steps in drug discovery and development. This section provides an overview of key experimental workflows.

Target Identification Strategies

Several methods can be employed to identify the direct protein targets of a bioactive small molecule.

This is a classical and widely used approach.[16][17][18]

Principle: The small molecule of interest is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, and proteins that bind to the small molecule are "pulled down" and subsequently identified by mass spectrometry.

Step-by-Step Protocol:

-

Probe Synthesis: Synthesize a derivative of the 2,4-dichloroaniline compound with a linker at a position that does not interfere with its biological activity. This linker is then used to attach the compound to a solid support.

-

Cell Lysis: Prepare a protein lysate from cells or tissues of interest under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Purification: Incubate the cell lysate with the compound-conjugated beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[19]

Diagram of Affinity-Based Pull-Down Workflow

Caption: Workflow for affinity-based pull-down target identification.

CETSA is a powerful label-free method to assess target engagement in a cellular context.[20][21]

Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified at different temperatures. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[22]

Step-by-Step Protocol:

-

Cell Treatment: Treat intact cells with the 2,4-dichloroaniline derivative or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the control indicates target engagement.

Target Validation Assays

Once a putative target is identified, further assays are required to validate the interaction and elucidate its functional consequences.

For enzymatic targets, in vitro inhibition assays are essential.

Principle: The activity of the purified enzyme is measured in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol (for α-Glucosidase):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the α-glucosidase enzyme in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the 2,4-dichloroaniline derivative to the reaction mixture and pre-incubate.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

-

Incubation: Incubate the reaction at a specific temperature for a defined period.

-

Reaction Termination and Measurement: Stop the reaction and measure the product formation spectrophotometrically.

-

IC50 Determination: Calculate the inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50).

A variety of assay formats are available for measuring kinase activity and its inhibition.

Principle: These assays typically measure the phosphorylation of a substrate by the kinase.

Common Assay Formats:

-

Radiometric Assays: Use a radiolabeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radiolabel into the substrate.

-

Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction after the kinase reaction.

To confirm that the interaction with the identified target leads to a cellular effect, cell-based assays are crucial.[21]

Principle: These assays measure a downstream cellular event that is modulated by the target's activity.

Examples:

-

Proliferation Assays: For kinase inhibitors targeting cancer-related pathways, cell proliferation assays (e.g., MTT, CellTiter-Glo) can be used to assess the anti-proliferative effects of the compounds.

-

Reporter Gene Assays: For targets that regulate gene expression (e.g., nuclear receptors), reporter gene assays can be employed to measure the transcriptional activity of the target.[23]

-

Second Messenger Assays: For GPCRs, assays that measure the levels of second messengers like cAMP or Ca²⁺ can be used to determine the effect of a compound on receptor signaling.[24][25]

Exploring Specific Target Families: In-Depth Methodologies

Ion Channels: The Patch-Clamp Technique

To investigate the effects of 2,4-dichloroaniline derivatives on ion channels, the gold-standard technique is patch-clamp electrophysiology.[26][27][28]

Principle: This technique allows for the recording of ionic currents flowing through individual ion channels or the whole cell membrane.[29]

Step-by-Step Protocol (Whole-Cell Configuration):

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Access: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is "clamped" at a specific voltage, and the current required to maintain this voltage is measured, which corresponds to the flow of ions through the channels.

-

Compound Application: The 2,4-dichloroaniline derivative is applied to the cell, and any changes in the ionic currents are recorded.

Diagram of Patch-Clamp Electrophysiology

Caption: Simplified representation of a whole-cell patch-clamp setup.

Nuclear Receptors: Ligand Binding and Transactivation Assays

Nuclear receptors are ligand-activated transcription factors that are important drug targets.

These assays determine the affinity of a compound for a nuclear receptor.

Principle: A radiolabeled or fluorescently labeled ligand is used to compete with the test compound for binding to the purified ligand-binding domain (LBD) of the nuclear receptor.

Common Assay Formats:

-

Radioligand Binding Assays: Use a radiolabeled ligand and measure the displacement by the test compound.

-

Fluorescence Polarization (FP) Assays: A fluorescently labeled ligand is used, and the change in polarization of the emitted light upon displacement by the test compound is measured.[30]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays measure the FRET signal between a labeled LBD and a labeled ligand, which is disrupted by a competing compound.[31]

These cell-based assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.[23]

Principle: Cells are co-transfected with a plasmid expressing the nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

Step-by-Step Protocol:

-

Cell Transfection: Co-transfect host cells with the expression and reporter plasmids.

-

Compound Treatment: Treat the transfected cells with the 2,4-dichloroaniline derivative.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the transcriptional activity of the nuclear receptor.

G-Protein Coupled Receptors (GPCRs): Signaling Pathway Analysis

GPCRs constitute a large family of cell surface receptors that are major drug targets.

These assays are commonly used to screen for GPCR modulators.

Principle: They measure the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺), that are produced upon GPCR activation.[25]

Common Assay Formats:

-

cAMP Assays: Typically employ immunoassays (e.g., ELISA) or FRET/BRET-based biosensors to quantify cAMP levels.[24]

-

Calcium Flux Assays: Use calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations.

Principle: Upon activation, many GPCRs recruit β-arrestin proteins, which is involved in receptor desensitization and signaling. Assays that measure the interaction between the GPCR and β-arrestin can be used to identify agonists and antagonists. BRET is a commonly used technique for this purpose.[14]

Conclusion and Future Perspectives

The 2,4-dichloro-substituted aniline scaffold has proven to be a versatile starting point for the development of a wide range of biologically active compounds. The diverse array of molecular targets identified to date, from enzymes and kinases to potentially ion channels and nuclear receptors, highlights the rich chemical space that can be explored through the derivatization of this core structure.

Future research in this area should focus on several key aspects:

-

Selectivity Profiling: Comprehensive screening of new derivatives against panels of kinases, enzymes, and other potential targets is crucial to ensure selectivity and minimize off-target effects.

-

Mechanism of Action Studies: For novel compounds with interesting biological activities, detailed mechanistic studies are needed to fully elucidate their mode of action at the molecular level.

-

Structure-Based Drug Design: The increasing availability of crystal structures of target proteins in complex with ligands provides an opportunity for the rational design of more potent and selective derivatives.

-

ADME/Tox Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds is essential for their successful development as therapeutic agents.

By leveraging the knowledge of the biological targets of 2,4-dichloro-substituted aniline derivatives and employing the advanced experimental methodologies outlined in this guide, researchers can continue to unlock the full potential of this important chemical scaffold in the development of novel drugs and agrochemicals.

References

-

Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (2023). Frontiers in Cell and Developmental Biology. [Link]

-

Synthesis, herbicidal activity, enzyme activity, and molecular docking of novel aniline thiourea. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. [Link]

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Science. [Link]

-

Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). Journal of Cell Science. [Link]

-

GPCRs: How Do They Work and How Do We Study Them? (2021). Addgene Blog. [Link]

-

Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025). Bio-protocol. [Link]

-

Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). Journal of Visualized Experiments. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

-

A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

-

Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Chemical Biology. [Link]

-

One-pot synthesis of anilides, herbicidal activity and molecular docking study. (2018). ResearchGate. [Link]

-

Targeting Nuclear Receptors with Marine Natural Products. (2014). Marine Drugs. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

-

Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers in Plant Science. [Link]

-

Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology. [Link]

-

An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2021). Frontiers in Pharmacology. [Link]

-

Dichloroanilines: Human health tier II assessment. (2017). National Industrial Chemicals Notification and Assessment Scheme. [Link]

-

Indigo Biosciences Nuclear Receptor - Assays. (n.d.). IIVS.org. [Link]

-

Analysis of GPCR signaling pathway. (n.d.). Aperbio. [Link]

-

Techniques for measuring receptor binding – Its uses.pptx. (n.d.). Slideshare. [Link]

-

NHR In Vitro Assays & Profiling - Binding & Functional. (n.d.). Eurofins Discovery. [Link]

-

GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie. [Link]

-

“Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. (2021). The Journal of Physiology. [Link]

-

2,4-Dichloroaniline. (n.d.). PubChem. [Link]

-

Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (2026). Molecular Devices. [Link]

-

4.7 2,4-D (020) (T)**. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

2,4-DICHLOROANILINE EXTRA PURE MSDS. (2019). Loba Chemie. [Link]

-

HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). NCBI. [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2015). Journal of Medicinal Chemistry. [Link]

-

Metolachlor. (n.d.). Wikipedia. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). Molecules. [Link]

-

Synthesis and antifungal activity of new 1-(2,4- dichloro ph. (n.d.). International Scholars Journals. [Link]

-

Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. (2021). Frontiers in Chemistry. [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2021). Anais da Academia Brasileira de Ciências. [Link]

-

Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Exploring the in vitro anti-diabetic potential and in silico studies of 2, 3 and 2, 6-dichloroIndolinone. (2025). AboutScience. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules. [Link]

-

The Mechanistic Targets of Antifungal Agents: An Overview. (2011). Current Drug Targets. [Link]

-

Synthesis and antifungal activity of new 1-(2,4-dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. (2025). ResearchGate. [Link]

-

Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][14]diazepin-6-one scaffold. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. (2021). Arabian Journal of Chemistry. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

-

An overview of the mechanistic approaches of antifungal nanomaterials. (2025). Frontiers in Pharmacology. [Link]

-

Synthesis, α-glucosidase inhibitory activity, and molecular dynamic simulation of 6-chloro-2-methoxyacridine linked to triazole derivatives. (2024). Scientific Reports. [Link]

Sources

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4.7 2,4-D (020) (T)** [fao.org]

- 8. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dicyanoanilines as potential and dual inhibitors of <i>α</i>-amylase and <i>α</i>-glucosidase enzymes: Synthesis, characterization, <i>in vitro</i>, <i>in silico,</i> and kinetics studies - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis, α-glucosidase inhibitory activity, and molecular dynamic simulation of 6-chloro-2-methoxyacridine linked to triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]

- 15. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 21. lifesciences.danaher.com [lifesciences.danaher.com]

- 22. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iivs.org [iivs.org]

- 24. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 27. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 29. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 30. mdpi.com [mdpi.com]

- 31. Nuclear Receptor ADME Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

Methodological & Application

Technical Application Note: Synthesis and Optimization of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline for Proteomics Applications

[1]

Part 1: Introduction & Strategic Analysis

Scientific Context

2,4-Dichloro-N-(4-methoxyphenethyl)aniline (CAS: N/A for specific isomer in common public databases, but commercially available) is a specialized biochemical tool used primarily in proteomics research [1].[1][2] As a secondary amine featuring a halogenated aniline core and an electron-rich phenethyl moiety, it serves as a valuable scaffold for probing protein-ligand interactions and studying structure-activity relationships (SAR) in biological systems.[1]

The synthesis of this compound requires a high-fidelity approach to minimize the formation of tertiary amine byproducts (over-alkylation) and to ensure the removal of unreacted halogenated aniline precursors, which are toxic.[1]

Retrosynthetic Logic

To construct the target molecule efficiently, we evaluate two primary disconnections:

-

Pathway A (Reductive Amination): Condensation of 2,4-dichloroaniline with 4-methoxyphenylacetaldehyde followed by reduction. This is the preferred pathway for selectivity.

-

Pathway B (Nucleophilic Substitution): Direct alkylation of 2,4-dichloroaniline with 4-methoxyphenethyl bromide.[1] This pathway often requires harsh conditions due to the low nucleophilicity of the electron-deficient aniline.

Pathway Visualization

The following diagram illustrates the strategic decision-making process for selecting the synthetic route.

Figure 1: Retrosynthetic analysis comparing Reductive Amination (Route A) vs. Direct Alkylation (Route B).[1]

Part 2: Detailed Synthesis Protocols

Safety Pre-Check (Critical)

Before proceeding, all personnel must review the MSDS for the halogenated aniline precursors.

-

2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or inhaled.[1][3] May cause organ damage [2].[3]

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

Protocol A: Reductive Amination (Preferred Method)

This method is recommended due to milder conditions and higher selectivity for the secondary amine.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2,4-Dichloroaniline | 1.0 | Nucleophile |

| 4-Methoxyphenylacetaldehyde | 1.1 | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0-2.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium |[1]

Step-by-Step Procedure:

-

Imine Formation:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichloroaniline (1.0 equiv) in DCE (0.2 M concentration).

-

Add 4-Methoxyphenylacetaldehyde (1.1 equiv) and Acetic Acid (1.5 equiv).

-

Note: The electron-withdrawing chlorine atoms on the aniline reduce its nucleophilicity, making the acid catalyst crucial for imine formation.[1]

-

Stir at room temperature for 1–2 hours under an inert atmosphere (Nitrogen or Argon).

-

-

Reduction:

-

Cool the mixture slightly to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Avoid adding all at once to prevent vigorous exotherms.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until pH ~8.

-

Extract the aqueous layer three times with Dichloromethane (DCM).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Filter and concentrate under reduced pressure.

-

Protocol B: Direct Alkylation (Alternative)

Use this method if the aldehyde precursor is unavailable. Note that over-alkylation is a common side reaction.

Reagents:

-

4-Methoxyphenethyl bromide (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

Potassium Iodide (KI) (0.1 equiv, catalyst)[1]

-

Acetonitrile (MeCN) or DMF (Solvent)[1]

Procedure:

-

Dissolve 2,4-dichloroaniline in MeCN.

-

Add K₂CO₃ and KI.

-

Add 4-methoxyphenethyl bromide dropwise.

-

Heat to reflux (80°C) for 24 hours. Monitor by TLC.[5]

-

Critical Step: If significant starting material remains, do not simply add more bromide, as this increases dialkylation.[1] Proceed to workup and separate via column chromatography.

Part 3: Purification & Validation Workflow

Experimental Workflow Diagram

The following flowchart outlines the purification logic required to isolate the pure secondary amine from potential byproducts.

Figure 2: Purification workflow emphasizing the separation of the target secondary amine from potential tertiary amine byproducts.

Characterization Criteria

To validate the synthesis, the isolated product must meet the following spectral characteristics:

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR | δ ~3.8 ppm (Singlet, 3H) | Methoxy group (-OCH₃) |

| ¹H NMR | δ ~3.3 ppm (Triplet/Multiplet, 2H) | N-CH₂ protons (adjacent to Nitrogen) |

| ¹H NMR | δ ~2.8 ppm (Triplet, 2H) | Benzylic CH₂ protons |

| ¹H NMR | δ ~4.0-5.0 ppm (Broad Singlet, 1H) | N-H proton (Critical for confirming secondary amine) |

| MS (ESI) | [M+H]⁺ ≈ 296.2 | Consistent with Molecular Formula C₁₅H₁₅Cl₂NO [1] |

Storage and Stability[1]

-

Storage: Store at -20°C.

-

Stability: The compound is stable in solid form but may oxidize slowly in solution. Keep under inert gas when possible.

References

-

PubChem. 2,4-Dichloroaniline Compound Summary. Retrieved from [Link].

Sources

- 1. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dichloro-N-(4-methoxyphenethyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 2,4-Dichloroaniline, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

This Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers. It details a robust strategy for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline , a lipophilic secondary amine often encountered as a synthetic intermediate or impurity in pharmaceutical workflows.[1]

Abstract & Scope

The accurate detection of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline presents specific chromatographic challenges due to its high lipophilicity (predicted LogP > 4.[1]5) and weak basicity.[1] Standard generic gradients often result in excessive retention times or peak tailing.[1] This guide provides a scientifically grounded, step-by-step protocol to develop a precision method, focusing on mobile phase pH control, column selection, and gradient optimization to ensure sharp peak shape and high sensitivity (LOD < 0.1 µg/mL).

Analyte Profiling & Physicochemical Assessment

Before method development, understanding the molecule's behavior is critical to selecting the correct stationary phase and pH.[1]

| Property | Value (Predicted/Experimental) | Chromatographic Implication |

| Molecular Formula | C₁₅H₁₅Cl₂NO | MW: 296.2 g/mol |

| Structure Type | N-alkylated Aniline | Secondary amine; potential for silanol interaction.[1] |

| LogP (Lipophilicity) | ~4.8 - 5.2 | High. Requires high organic strength (e.g., >60% ACN) for elution.[1] |

| pKa (Basicity) | ~2.5 - 3.5 | Weak Base. The electron-withdrawing chlorines lower the pKa of the aniline nitrogen.[1] |

| UV Max (λ) | ~210 nm, 250 nm, 280 nm | Dual-ring system allows detection at 254 nm; 210 nm for high sensitivity.[1] |

Critical Insight: Because the pKa is likely near 3.0, the analyte exists in an equilibrium between ionized and neutral forms at standard acidic pH (pH 2-3).[1] This "buffer zone" often causes split peaks or broad tailing.[1]

-

Strategy A (Recommended): Use pH < 2.0 (e.g., 0.1% TFA) to keep it fully protonated.[1]

-

Strategy B: Use pH > 5.0 (e.g., Ammonium Acetate) to keep it fully neutral (free base).[1] Note: This increases retention significantly.[1]

Method Development Logic (Visualized)

The following decision tree illustrates the scientific rationale for the chosen protocol.

Figure 1: Method Development Decision Tree highlighting the selection of acidic conditions to manage the weak basicity of the analyte.

Detailed Experimental Protocol

Phase 1: Instrument & Reagent Preparation

Reagents:

-

Acetonitrile (ACN): HPLC Grade (Sufficient UV transparency).

-

Water: Milli-Q (18.2 MΩ[1]·cm).

-

Modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1]

Standard Preparation:

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline into a 10 mL volumetric flask. Dissolve in 100% Methanol . (Do not use water; solubility is poor).[1]

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of 50:50 Water:ACN.

Phase 2: Chromatographic Conditions (The "Scouting" Method)[1]

This generic gradient is designed to elute the compound while assessing purity and retention.[1]

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm | Standard hydrophobicity. End-capped recommended. |

| Temp | 40°C | Reduces viscosity, improves mass transfer for lipophilic compounds.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Injection | 10 µL | Standard loop size.[1] |

| Detection | UV 254 nm (bw 4 nm) | Aromatic ring absorption.[1] Reference off (360 nm).[1] |

| Mobile Phase A | Water + 0.1% TFA | pH ~2.0 ensures protonation.[1] |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of MPA.[1] |

Gradient Table (Scouting):

| Time (min) | % A (Water) | % B (ACN) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (Solvent front) |

| 15.0 | 5 | 95 | Linear Ramp |

| 20.0 | 5 | 95 | Wash Lipophilics |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Phase 3: Optimization & Troubleshooting[1]

Expected Result: Due to LogP ~5, the analyte will likely elute late (approx. 12-14 mins in the scouting run).

-

Issue: If the peak is too broad or elutes >15 mins.

-

Solution: Increase the starting organic % or steepen the gradient.[1]

Optimized Gradient (High Throughput):

-

Start: 50% B

-

End: 100% B over 8 minutes.

-

Flow: 1.2 mL/min.[1]

Method Validation Framework (ICH Q2)

Once the peak shape is satisfactory (Tailing Factor < 1.5), proceed to validation.[1]

A. System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL).[1]

-

RSD of Area: ≤ 2.0%[1]

-

Retention Time RSD: ≤ 1.0%[1]

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5[1]

-

Theoretical Plates (N): > 5,000[1]

B. Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance: R² > 0.999.[1]

-

Visual: Residual plot should show random distribution, not a "U" shape.

C. Limit of Detection (LOD) & Quantitation (LOQ)

Determine based on Signal-to-Noise (S/N) ratio from a low-concentration sample (e.g., 0.5 µg/mL).[1]

-

LOD: S/N ≈ 3

-

LOQ: S/N ≈ 10

Sample Preparation Workflow (Visualized)

Proper extraction is vital for complex matrices (e.g., plasma, reaction mixtures) due to the analyte's tendency to stick to plastics.[1]

Figure 2: Sample preparation workflow emphasizing the use of PTFE filters to prevent analyte adsorption.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction; pH too close to pKa.[1] | Add 0.1% Triethylamine (TEA) to mobile phase OR switch to a "Shielded" RP column (e.g., Agilent Zorbax SB-C18).[1] |

| Carryover | Analyte sticking to injector rotor seal.[1] | Change needle wash to 90:10 ACN:Water .[1] |

| Retention Time Drift | Temperature fluctuation or insufficient equilibration.[1] | Use a column oven (40°C); equilibrate for 20 column volumes. |

| Split Peak | Sample solvent too strong. | Dilute sample with Mobile Phase A (Water) before injection.[1] |

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for gradient optimization logic).

-

PubChem Database. (n.d.).[1] Compound Summary for 2,4-Dichloroaniline derivatives. National Center for Biotechnology Information.[1] Link

-

Dolan, J. W. (2002).[1] "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.[1] (Context for using 40°C to improve mass transfer of lipophilic amines). Link

Sources

proton NMR spectrum analysis of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Technical Application Note: Structural Elucidation of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline via

Abstract

This application note provides a comprehensive guide for the structural validation of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline using proton nuclear magnetic resonance (

Introduction & Chemical Context

In medicinal chemistry, the N-alkylation of anilines is a critical transformation. The target molecule consists of two distinct aromatic domains linked by an ethyl chain:

-

Ring A (Aniline Core): A 2,4-dichloro-substituted benzene ring.[1][2] The nitrogen atom acts as an electron donor, shielding the ortho and para positions, while the chlorine atoms exert withdrawing inductive effects.

-

Ring B (Phenethyl Tail): A 4-methoxyphenyl group, characterized by a classic AA'BB' aromatic coupling pattern and a strong methoxy singlet.

-

Linker: An ethyl (

) bridge connecting the nitrogen to Ring B.

Accurate interpretation of this spectrum requires distinguishing between the overlapping aromatic regions and resolving the aliphatic triplets of the linker.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-

(-

Rationale:

provides excellent solubility for lipophilic amines and prevents rapid exchange of the amine (

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Note: Higher concentrations may cause line broadening due to viscosity or intermolecular hydrogen bonding.

-

-

Tube: High-precision 5 mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

-

Spectral Width: –2 to 14 ppm.

-

Acquisition Time (AQ):

seconds (ensures high digital resolution). -

Relaxation Delay (D1): 10 seconds.

-

Scientific Integrity: A long D1 is critical here. The aromatic protons and the methoxy methyl group have different

relaxation times. A short D1 (< 1s) will under-integrate the aromatic signals relative to the methoxy group, leading to incorrect stoichiometric calculations.

-

-

Scans (NS): 16 or 32 (sufficient for >10 mg sample).

-

Temperature: 298 K (25°C).

Structural Analysis & Assignment Logic

Workflow Visualization

The following diagram outlines the logical flow for assigning the signals, moving from the most distinct (aliphatic) to the most complex (aromatic) regions.

Caption: Step-by-step logic flow for spectral assignment, prioritizing high-intensity singlets before resolving complex aromatic coupling.

Region 1: Aliphatic Zone (2.0 – 4.0 ppm)

This region contains the clearest signals and should be integrated first to calibrate the rest of the spectrum.

-

Methoxy Group (

):-

Signal: Sharp Singlet (

). -

Shift:

ppm. -

Integral: Calibrate to 3H .

-

Mechanism:[3] The oxygen atom deshields the attached methyl protons via the inductive effect.

-

-

The Ethyl Linker (

):-

(Benzylic):

-

Signal: Triplet (

), -

Shift:

ppm. -

Integral: 2H.

-

-

(Amino-methylene):

-

Signal: Triplet (

) or Quartet ( -

Shift:

ppm. -

Integral: 2H.

-

-

Differentiation: The methylene attached to the Nitrogen is more deshielded (downfield, ~3.35) than the benzylic methylene (~2.85) due to the higher electronegativity of Nitrogen compared to Carbon.

-

(Benzylic):

-

Amine Proton (

):-

Signal: Broad Singlet (

).[2] -

Shift:

ppm (Variable). -

Validation: Add one drop of

to the tube and shake. If this peak disappears, it is the NH (Deuterium exchange).

-

Region 2: Aromatic Zone (6.5 – 7.4 ppm)

This region is crowded. We must distinguish Ring A (3 protons) from Ring B (4 protons).

Ring B: 4-Methoxyphenyl (AA'BB' System)

-

This ring possesses a plane of symmetry, creating two sets of chemically equivalent protons.

-

Protons ortho to OMe (H-3', H-5'):

-

Shift:

ppm. -

Multiplicity: "Doublet" (appearance of AA'BB').

-

Reasoning: Electron donation from Oxygen via resonance shields these protons, moving them upfield.

-

-

Protons meta to OMe (H-2', H-6'):

-

Shift:

ppm. -

Multiplicity: "Doublet".

-

Reasoning: Less shielded than the ortho protons.

-

Ring A: 2,4-Dichloroaniline Core (AMX System)

-

This ring has protons at positions 3, 5, and 6.

-

H-3 (Between Cl atoms):

-

Shift:

ppm. -

Multiplicity: Doublet (

), -

Coupling: Only meta-couples to H-5. No ortho neighbor.

-

Shift: Most deshielded due to being flanked by two Cl atoms.

-

-

H-5 (Para to N, Meta to N):

-

Shift:

ppm (May overlap with Ring B). -

Multiplicity: Doublet of Doublets (

), -

Coupling:Ortho-couples to H-6 (large

) and meta-couples to H-3 (small

-

-

H-6 (Ortho to N):

-

Shift:

ppm. -

Multiplicity: Doublet (

), -

Reasoning: The Nitrogen lone pair donates electron density into the ring (resonance), significantly shielding the ortho position despite the Cl induction. This will be the most upfield aromatic signal.

-

Data Summary Table

| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structure Fragment |

| 2.85 | Triplet ( | 2H | 7.0 | H-8 | |

| 3.35 | Triplet ( | 2H | 7.0 | H-9 | |

| 3.80 | Singlet ( | 3H | - | OMe | |

| 4.10 | Broad ( | 1H | - | NH | |

| 6.60 | Doublet ( | 1H | 8.8 | H-6 | Ring A (Ortho to N) |

| 6.85 | Doublet ( | 2H | 8.5 | H-3', 5' | Ring B (Ortho to OMe) |

| 7.10 | dd | 1H | 8.8, 2.5 | H-5 | Ring A (Para to N) |

| 7.15 | Doublet ( | 2H | 8.5 | H-2', 6' | Ring B (Meta to OMe) |

| 7.30 | Doublet ( | 1H | 2.5 | H-3 | Ring A (Between Cl) |

*Note: Ring B protons constitute an AA'BB' system; "d" denotes apparent multiplicity.

Troubleshooting & Common Pitfalls

Water Peak Interference

In

-

Solution: Use a fresh ampoule of

or dry the solvent over activated molecular sieves (3Å).

Missing NH Peak

If the sample is very dry and pure, the NH proton might broaden into the baseline due to intermediate exchange rates or quadrupole broadening from the Nitrogen nucleus (

-

Solution: Run the spectrum in DMSO-

. In DMSO, hydrogen bonding stabilizes the NH, usually resulting in a sharp triplet (due to coupling with

Impurities

Common synthesis impurities include:

-

2,4-Dichloroaniline (Starting Material): Look for a broad

signal around 4.0 ppm (integrates to 2H) and slightly shifted aromatic peaks. -

4-Methoxyphenethyl bromide/chloride: Look for triplets shifted downfield (halogen effect) lacking the NH signal.

-

Solvent Residues: Consult the Gottlieb table [1] for Ethyl Acetate (4.12 q, 2.05 s) or Dichloromethane (5.30 s).

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[6]

-

Reich, H. J. (2020).[7][8][9][10] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison (Archived by ACS Organic Division).[8]

-

AIST. (2023). Spectral Database for Organic Compounds (SDBS).[11][12] National Institute of Advanced Industrial Science and Technology.[3][13]

Sources

- 1. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. molan.wdfiles.com [molan.wdfiles.com]

- 5. Links – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]

- 6. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. wisconsinacs.org [wisconsinacs.org]

- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 12. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 13. youtube.com [youtube.com]

purification protocols for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Application Note: Purification Protocols for 2,4-Dichloro-N-(4-methoxyphenethyl)aniline

Executive Summary

This guide details the purification of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline , a secondary amine intermediate often utilized in the synthesis of GPCR antagonists and agrochemicals. The presence of the electron-withdrawing 2,4-dichloro motif significantly reduces the basicity of the nitrogen, rendering standard "acid-base" extraction protocols less effective than for typical aliphatic amines.

This protocol prioritizes Flash Column Chromatography with amine-modified mobile phases as the primary purification method, followed by Recrystallization for high-purity (>99%) polishing.[1][2]

Chemical Profile & Purification Logic

Understanding the physicochemical properties is the prerequisite for selecting the correct purification vector.

| Property | Value / Characteristic | Impact on Purification |

| Structure | Secondary Aniline | Weakly basic; prone to oxidation if stored wet.[1][2] |

| pKa (Est.) | ~2.5 – 3.0 | Critical: The 2,4-dichloro substitution pulls electron density from the nitrogen.[2] It will not protonate fully in weak acids (e.g., 10% citric acid).[1][2] Strong acids (1M HCl) may be required for salt formation, but lipophilicity often causes "oiling out" rather than clean aqueous extraction.[1][2] |

| LogP (Est.) | > 4.5 | Highly lipophilic.[1][2] Insoluble in water; highly soluble in DCM, EtOAc, THF.[1][2] |

| Impurities | 2,4-Dichloroaniline (Starting Material) | pKa ~2.[1][2][3]0. Difficult to separate via extraction due to similar weak basicity.[1][2] |

| Impurities | Tertiary Amine (Over-alkylation) | More basic than the product.[2] Can be removed via careful chromatography.[1][2] |

Workflow Decision Tree

The following logic gate determines the appropriate protocol based on the crude purity profile.

Figure 1: Purification logic flow.[1][2] Chromatography is recommended as the first pass due to the lipophilic nature of the impurities.

Protocol A: Flash Column Chromatography (Primary Method)[2]

Due to the weak basicity of the aniline nitrogen, "streaking" on silica is less severe than with aliphatic amines. However, the interaction with acidic silanols can still broaden peaks.[1][2] We utilize a Triethylamine (TEA) modifier to passivate the silica.[2]

Materials

Step-by-Step Procedure

-

Column Pre-treatment (The "Neutralization" Step):

-

Prepare a slurry of silica gel in Hexanes containing 1% (v/v) TEA .

-

Pour the column and flush with 2 column volumes (CV) of this mixture.

-

Why? This neutralizes the acidic sites on the silica surface, preventing the amine product from sticking or decomposing [1].[4]

-

Note: Do not add TEA to the elution solvents; pre-treating the column is sufficient and prevents TEA contamination in the final NMR.

-

-

Sample Loading:

-

Elution Gradient:

-

Run the column using the following gradient (Hexanes/EtOAc):

-

| Column Volume (CV) | % Ethyl Acetate | Objective |

| 0 – 2 | 0% | Elute non-polar impurities (e.g., unreacted alkyl halides).[1][2] |

| 2 – 5 | 0% → 5% | Elute unreacted 2,4-dichloroaniline (runs faster than product).[1][2] |

| 5 – 12 | 5% → 15% | Elute Target Product. |

| 12 – 15 | 15% → 30% | Elute polar byproducts (tertiary amines, oxides).[1][2] |

-

Fraction Collection:

Protocol B: Recrystallization (Polishing Method)[1][2]

If the product solidifies after chromatography, or if the crude is already >90% pure, recrystallization is the most efficient method to remove trace isomers and halides.

Solvent System Selection

-

Rationale: The highly lipophilic dichlorophenyl and phenethyl groups make the compound sparingly soluble in cold alcohols but soluble in hot alcohols. Water acts as a powerful anti-solvent [3].[1][2]

Step-by-Step Procedure

-

Dissolution:

-

Hot Filtration (Optional):

-

Crystallization:

-

Remove from heat.[1][2][5][6] While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2][5]

-

Add 1-2 drops of hot Ethanol to clear the turbidity.

-

Allow the flask to cool to room temperature slowly (wrap in a towel to insulate). Rapid cooling traps impurities.[1][2]

-

Once room temperature is reached, place in an ice bath (0-4°C) for 30 minutes.[1][2]

-

-

Isolation:

Analytical Validation (QC)

Verify the identity and purity using Proton NMR.

-